molecular formula C₂₂H₁₇D₈ClN₄OS B1161441 S-Methyldihydroziprasidone-d8

S-Methyldihydroziprasidone-d8

Cat. No.: B1161441
M. Wt: 437.03
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyldihydroziprasidone-d8 is a deuterated analog of S-methyldihydroziprasidone, a derivative of the atypical antipsychotic ziprasidone. Deuterated compounds like this are critical in pharmacokinetic studies, drug metabolism research, and analytical applications (e.g., as internal standards for mass spectrometry) due to their isotopic stability and minimal interference with biological systems .

Properties

Molecular Formula

C₂₂H₁₇D₈ClN₄OS

Molecular Weight

437.03

Synonyms

6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one-d8;  1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine-d8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Table 1: Key Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Deuterium Positions
S-Methyldihydroziprasidone-d8 (Inferred: C22H15D8ClN4OS) ~435.01* Benzisothiazole, piperazine, dihydroindol Methyl group, 8 deuterium atoms
N-Methyl Ziprasidone-d8 C22H15D8ClN4OS 435.01 Benzisothiazole, piperazine, methylindol Methyl group, 8 deuterium atoms
Lurasidone sulfoxide-d8 (Inferred: C28H30D8N4O2S) ~548.7 Benzisothiazole sulfoxide, piperazine Sulfoxide, 8 deuterium atoms
Mesoridazine 5-Sulfoxide C21H26N2OS2 386.56 Phenothiazine, sulfoxide None (non-deuterated)

*Molecular weight inferred based on N-Methyl Ziprasidone-d8’s formula and deuterium substitution.

Key Observations:

Deuterium Substitution : Both N-Methyl Ziprasidone-d8 and this compound incorporate eight deuterium atoms, likely positioned at metabolically vulnerable sites (e.g., methyl groups) to slow oxidative metabolism via the kinetic isotope effect .

Core Pharmacophores :

  • Ziprasidone Derivatives : Feature a benzisothiazole-piperazine scaffold, critical for dopamine D2 and serotonin 5-HT2A receptor antagonism .
  • Lurasidone Derivatives : Include a benzisothiazole sulfoxide group, enhancing solubility and altering receptor binding kinetics compared to ziprasidone analogs .

Pharmacokinetic and Metabolic Comparisons

Key Findings:

  • Deuterium’s Impact: Deuterium substitution at labile positions (e.g., methyl or sulfoxide groups) slows enzymatic oxidation, extending half-life and reducing metabolite formation. For example, deuterated ziprasidone analogs may avoid rapid conversion to inactive sulfoxides, a common issue with non-deuterated phenothiazines .
  • Analytical Utility: Deuterated compounds like N-Methyl Ziprasidone-d8 are indispensable in mass spectrometry for distinguishing drug signals from endogenous biomolecules, ensuring accurate quantification .

Key Notes:

  • Deuterium Source : Synthesis often involves deuterated precursors (e.g., D8-acetic anhydride) or hydrogen-deuterium exchange under controlled conditions .
  • Regulatory Compliance : Impurity profiles must be tightly controlled; for example, EP guidelines mandate <0.1% for critical impurities like Mesoridazine 5-Sulfoxide in related antipsychotics .

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